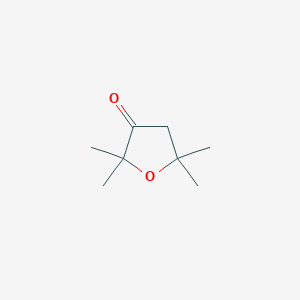

2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,5,5-tetramethyloxolan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7(2)5-6(9)8(3,4)10-7/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFLEGUPVIFSJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(O1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202976 | |

| Record name | 2,2,5,5-Tetramethyltetrahydro-3-ketofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5455-94-7 | |

| Record name | 2,2,5,5-Tetramethyltetrahydro-3-ketofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5455-94-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,5,5-Tetramethyltetrahydro-3-ketofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one, a heterocyclic compound of interest in various chemical syntheses. The information is presented to facilitate its use in research, development, and quality control applications.

Core Physical and Chemical Properties

This compound, also known by synonyms such as Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone, is a colorless liquid.[1] Its fundamental identifiers and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 5455-94-7 | [1] |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [2] |

| Appearance | Clear Colorless Liquid/Oil | [3][4] |

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound, crucial for its handling, application, and process design.

| Parameter | Value | Conditions |

| Boiling Point | 42-43 °C | at 11 mmHg |

| 149.8 °C | at 760 mmHg | |

| Density | 0.926 g/mL | at 25 °C[2][3][4] |

| Refractive Index (n_D) | 1.420 | at 20 °C[2][3][4] |

| Flash Point | 39 °C (102.2 °F) - Closed Cup | [1] |

| 103 °F | [3] | |

| Vapor Pressure | 3.97 mmHg | at 25°C (Calculated) |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [3][4] |

| Storage Temperature | 2-8°C | [3] |

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for key experiments.

1. Boiling Point Determination (Reduced Pressure)

The boiling point of this compound is reported at a reduced pressure of 11 mmHg, indicating that distillation under vacuum is the standard method for its purification to avoid decomposition at higher temperatures.

-

Apparatus: A distillation apparatus equipped with a vacuum pump, a manometer to monitor the pressure, a heating mantle, a distillation flask, a condenser, a receiving flask, and a calibrated thermometer.

-

Procedure:

-

The liquid sample is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled and the system is evacuated to the desired pressure (11 mmHg), monitored by the manometer.

-

The sample is heated gently using the heating mantle.

-

The temperature is recorded when the liquid boils and a steady stream of condensate is observed. This temperature is the boiling point at the recorded pressure.

-

2. Density Measurement

The density of a liquid can be determined using several methods. A common and accurate method involves the use of a pycnometer or a digital density meter.

-

Apparatus: A pycnometer (a glass flask with a specific volume), an analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with the liquid sample, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a water bath at a constant temperature (25 °C) until thermal equilibrium is reached.

-

The pycnometer is removed, dried, and weighed again.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.

-

3. Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is determined using a refractometer.

-

Apparatus: An Abbe refractometer with a light source (typically a sodium D-line at 589 nm) and a temperature-controlled prism.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of the sample are placed on the prism surface.

-

The prism is closed, and the sample is allowed to equilibrate to the set temperature (20 °C).

-

The light source is switched on, and the user looks through the eyepiece, adjusting the controls until the borderline between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is then read from the instrument's scale.

-

4. Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of a liquid will ignite with an ignition source. The closed-cup method is preferred for its higher precision.[3]

-

Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Tag Closed-Cup apparatus), which consists of a sample cup with a lid, a heating source, a thermometer, and an ignition source.[2]

-

Procedure:

-

The sample is placed in the test cup to a specified level.

-

The lid is closed, and the sample is heated at a slow, constant rate.

-

At regular temperature intervals, the ignition source is applied through an opening in the lid.

-

The flash point is the lowest temperature at which a brief flash is observed inside the cup.[2]

-

Visualizations

To aid in the understanding of the experimental and conceptual frameworks, the following diagrams are provided.

References

An In-depth Technical Guide to the Chemical Properties of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2,5,5-tetramethyldihydrofuran-3(2H)-one, a heterocyclic ketone of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document details its physical characteristics, spectral data, a detailed synthesis protocol, and safety information.

Core Chemical Properties

This compound, also known as dihydro-2,2,5,5-tetramethyl-3(2H)-furanone, is a colorless liquid with a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.20 g/mol .[1] It is a stable compound under recommended storage conditions and is primarily used as an intermediate in chemical synthesis.[2][3][4]

Physical and Chemical Data Summary

The following tables summarize the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [1][4] |

| Molecular Weight | 142.20 g/mol | [1] |

| Appearance | Colorless liquid/oil | [2][3][4][5] |

| Boiling Point | 149.8 °C at 760 mmHg; 42-43 °C at 11 mmHg | [2][3][4][5] |

| Density | 0.926 g/cm³ at 25 °C | [2][3][4][5] |

| Refractive Index | n20/D 1.42 | [1][3][4][5] |

| Flash Point | 39.4 °C (103 °F) | [1][2][3][4][5] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [3][4][5] |

| Storage Temperature | 2-8°C | [3][4][5] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydration of 2,5-dimethyl-3-hexyne-2,5-diol.[6]

Materials:

-

2,5-dimethyl-3-hexyne-2,5-diol

-

Mercuric oxide

-

Concentrated sulfuric acid

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Brine solution

Procedure:

-

Dissolve 600 mg of mercuric oxide in 200 mL of water containing 2 mL of concentrated sulfuric acid.

-

Add 50.0 g (352 mmol) of solid 2,5-dimethyl-3-hexyne-2,5-diol to the solution.

-

Heat the solution until it becomes homogeneous and then turns cloudy.

-

Cease heating and stir the flask in a room temperature water bath for 30 minutes.

-

Distill the solution, collecting approximately 250 mL of distillate. More water can be added to the distillation flask if necessary.

-

The resulting biphasic distillate is extracted with diethyl ether.

-

The ether layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The ether is removed by evaporation.

-

The crude product is purified by distillation at 150 °C to yield dihydro-2,2,5,5-tetramethyl-3(2H)-furanone as a water-white oil.[6]

Expected Yield: Approximately 44.5 g (89%).[6]

Synthesis Workflow

Spectroscopic Data

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2,2,5,5-tetramethyltetrahydrofuran shows two singlets: one for the four methyl groups and one for the two methylene groups. For this compound, the spectrum is expected to show two singlets corresponding to the methyl groups at C2 and C5, and a singlet for the methylene protons at C4. The presence of the adjacent carbonyl group will deshield the C4 protons, causing their signal to appear further downfield compared to the methylene protons in TMTHF.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ (C2 & C5) | ~1.2 | Singlet |

| -CH₂- (C4) | ~2.0 - 2.5 | Singlet |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is expected to show signals for the quaternary carbons at C2 and C5, the methyl carbons, the methylene carbon at C4, and a characteristic downfield signal for the carbonyl carbon at C3.

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₃ | ~25 |

| -CH₂- (C4) | ~40 |

| -C(CH₃)₂- (C2 & C5) | ~80 |

| C=O (C3) | ~210 - 220 |

Predicted IR Spectrum

The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, which is absent in the spectrum of 2,2,5,5-tetramethyltetrahydrofuran.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H (alkane) | 2850-3000 |

| C=O (ketone) | 1700-1725 (strong) |

| C-O (ether) | 1000-1300 |

Mass Spectrometry

The mass spectrum of 2,2,5,5-tetramethyltetrahydrofuran shows a molecular ion peak at m/z 128. For this compound, the molecular ion peak is expected at m/z 142. Common fragmentation patterns would likely involve the loss of methyl groups and cleavage of the furanone ring.

Safety and Handling

This compound is a flammable liquid and vapor.[1][7] Appropriate safety precautions should be taken when handling this compound.

-

Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Keep away from heat, sparks, open flames, and other ignition sources. Ground and bond container and receiving equipment. Use non-sparking tools and take measures to prevent static discharges.[8][9]

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.[8][9][10]

-

First Aid:

This technical guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate further research and application of this compound in various fields of chemical science.

References

- 1. 2-Methyltetrahydrofuran(96-47-9) 13C NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246) [hmdb.ca]

- 4. 2,5-Dihydrofuran(1708-29-8) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. prepchem.com [prepchem.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 2-Methyltetrahydrofuran-3-one(3188-00-9) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Furan, tetrahydro-2,2,5,5-tetramethyl- [webbook.nist.gov]

2,2,5,5-Tetramethyldihydrofuran-3(2H)-one CAS number 5455-94-7

An In-depth Technical Guide on 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one (CAS: 5455-94-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 5455-94-7), a heterocyclic compound with potential applications in chemical synthesis. This document consolidates its physicochemical properties, a detailed synthesis protocol, and a summary of its known applications. While this specific molecule is primarily documented as a chemical intermediate, the broader class of furanones has garnered significant interest in medicinal chemistry for a range of biological activities. This guide will also briefly touch upon the pharmacological potential of the furanone scaffold as a reference for researchers in drug discovery and development.

Physicochemical Properties

This compound is a colorless liquid.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 5455-94-7 | [2] |

| Molecular Formula | C8H14O2 | [2] |

| Molecular Weight | 142.2 g/mol | [2] |

| Boiling Point | 42-43 °C at 11 mm Hg | [2] |

| Density | 0.926 g/mL at 25 °C | [2] |

| Flash Point | 103 °F (39.4 °C) | [1][2] |

| Refractive Index | n20/D 1.42 | [2] |

| Storage Temperature | 2-8°C | [2] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [3] |

| Appearance | Colorless liquid/oil | [1][3][4] |

Synthesis

A detailed experimental protocol for the synthesis of this compound has been reported.[5] The synthesis is a multi-step process starting from 2,5-dimethyl-3-hexyne-2,5-diol.

Experimental Protocol: Synthesis of this compound[5]

Materials:

-

2,5-dimethyl-3-hexyne-2,5-diol

-

Mercuric oxide

-

Concentrated Sulfuric Acid (H2SO4)

-

Water (H2O)

-

Ether

-

Brine

-

Magnesium Sulfate (MgSO4)

Procedure:

-

Dissolve 600 mg of mercuric oxide in 200 mL of water containing 2 mL of concentrated H2SO4.

-

Add 50.0 g (352 mmol) of solid 2,5-dimethyl-3-hexyne-2,5-diol to the solution.

-

Heat the solution until it becomes homogeneous and then turns cloudy.

-

Cease heating and stir the flask in a room temperature water bath for 30 minutes.

-

Distill the solution, collecting 250 mL of distillate (add more water to the reaction flask if necessary).

-

Extract the biphasic distillate with ether.

-

Separate the ether layer and wash it with brine.

-

Dry the ether layer over MgSO4, filter, and evaporate the solvent.

-

Distill the residue at 150°C to obtain this compound as a water-white oil (Yield: 44.5 g, 89%).

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications

This compound serves as a versatile intermediate in chemical synthesis.[6][7] Its primary documented use is as a building block in the production of pesticides.[1] The ketone functionality and the stable tetramethyl-substituted furanone ring make it a useful scaffold for further chemical modifications.

Biological Activity of the Furanone Scaffold

While there is no specific biological activity reported for this compound itself, the broader class of furanone derivatives has been the subject of extensive research in medicinal chemistry. It is crucial to note that the following activities are associated with the general furanone scaffold and not necessarily with the specific compound of this guide.

Furanone derivatives have been reported to exhibit a wide range of pharmacological activities, including:

-

Anticancer: Some furanone derivatives have shown potential as anticancer agents.

-

Antibacterial and Biofilm Inhibition: Halogenated furanones, in particular, have been investigated as inhibitors of bacterial quorum sensing and biofilm formation.

-

Anti-inflammatory: Certain furanone compounds have demonstrated anti-inflammatory properties.

Caption: Potential applications of the general furanone scaffold.

Conclusion

This compound is a well-characterized chemical compound with established physicochemical properties and a detailed synthetic route. Its primary application lies in its role as a chemical intermediate. While the specific biological profile of this compound remains to be elucidated, the diverse pharmacological activities of the broader furanone class suggest that derivatives of this molecule could be of interest for future drug discovery and development programs. This guide serves as a foundational resource for researchers interested in the chemistry and potential applications of this compound.

References

- 1. 2,2,5,5-Tetramethyltetrahydrofuran-3-one CAS 5455-94-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity [mdpi.com]

- 3. ccij-online.org [ccij-online.org]

- 4. researchgate.net [researchgate.net]

- 5. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]

- 7. This compound , 97% , 5455-94-7 - CookeChem [cookechem.com]

A Comprehensive Technical Guide to 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one, a heterocyclic ketone of interest in chemical synthesis. This document outlines its chemical identity, physical properties, and a detailed experimental protocol for its synthesis.

Nomenclature and Identification

The compound with the systematic name 2,2,5,5-Tetramethyl-dihydrofuran-3(2H)-one is a saturated five-membered heterocyclic compound containing an oxygen atom and a ketone functional group. It is also recognized by several synonyms.

Synonyms:

-

3-Oxo-2,2,5,5-tetramethyltetrahydrofuran[2]

The relationship between the IUPAC name and its common synonyms is illustrated in the diagram below.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 5455-94-7 | [1][2][4][5][6][7] |

| Molecular Formula | C₈H₁₄O₂ | [2][4][6] |

| Molecular Weight | 142.20 g/mol | [2][5][6] |

| Appearance | Colorless liquid/oil | [1][2] |

| Boiling Point | 42-43 °C at 11 mm Hg | [2][6][8] |

| 149.8 °C at 760 mmHg | [1] | |

| Density | 0.926 g/mL at 25 °C | [1][2][6] |

| Refractive Index (n20/D) | 1.42 | [2][5][6] |

| Flash Point | 39.4 °C | [1] |

| 103 °F | [2][8] | |

| Storage Temperature | 2-8°C | [2] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [2] |

Experimental Protocol: Synthesis

The synthesis of dihydro-2,2,5,5-tetramethyl-3(2H)-furanone can be achieved through the hydration of 2,5-dimethyl-3-hexyne-2,5-diol.[3] The general workflow for this synthesis is depicted below.

Detailed Methodology: [3]

-

Reaction Setup: Dissolve 600 mg of mercuric oxide in 200 mL of water containing 2 mL of concentrated sulfuric acid.

-

Addition of Starting Material: Add 50.0 g (352 mmol) of solid 2,5-dimethyl-3-hexyne-2,5-diol to the solution.

-

Reaction: Heat the solution until it becomes homogeneous and then turns cloudy. Stop heating and stir the flask in a room temperature water bath for 30 minutes.

-

Initial Purification: Distill the solution, collecting 250 mL of distillate. More water can be added to the distillation flask if necessary.

-

Extraction: The resulting biphasic material is taken up into ether. The ether layer is separated, washed with brine, and dried over magnesium sulfate.

-

Final Purification: Filter the solution, evaporate the ether, and distill the residue at 150 °C to yield dihydro-2,2,5,5-tetramethyl-3(2H)-furanone as a water-white oil. The reported yield for this procedure is 89%.

References

- 1. 2,2,5,5-Tetramethyltetrahydrofuran-3-one CAS 5455-94-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 2,2,5,5-TETRAMETHYLTETRAHYDROFURAN-3-ONE | 5455-94-7 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. 2,2,5,5-Tetramethyltetrahydro-3-ketofuran [webbook.nist.gov]

- 5. Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone 98 5455-94-7 [sigmaaldrich.com]

- 6. This compound , 97% , 5455-94-7 - CookeChem [cookechem.com]

- 7. 2,2,5,5-TETRAMETHYLTETRAHYDROFURAN-3-ONE - Safety Data Sheet [chemicalbook.com]

- 8. Cas 5455-94-7,2,2,5,5-TETRAMETHYLTETRAHYDROFURAN-3-ONE | lookchem [lookchem.com]

An In-depth Technical Guide to the Spectral Data Interpretation of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectral data for the compound 2,2,5,5-tetramethyldihydrofuran-3(2H)-one. Due to the limited availability of experimentally derived public data for this specific molecule, this guide presents predicted spectral features based on established principles of organic spectroscopy. These predictions serve as a valuable reference for researchers involved in the synthesis, identification, and characterization of this and related furanone derivatives.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are estimations based on the chemical structure and typical spectroscopic behavior of the functional groups present.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 1.3 | Singlet | 6H | Two equivalent methyl groups (C(5)-CH₃) |

| ~ 1.4 | Singlet | 6H | Two equivalent methyl groups (C(2)-CH₃) |

| ~ 2.4 | Singlet | 2H | Methylene protons (C(4)-H₂) |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 25 | Primary (CH₃) | C(5)-C H₃ |

| ~ 28 | Primary (CH₃) | C(2)-C H₃ |

| ~ 50 | Secondary (CH₂) | C (4) |

| ~ 85 | Quaternary (C) | C (5) |

| ~ 90 | Quaternary (C) | C (2) |

| ~ 215 | Quaternary (C=O) | C (3) |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 2970 | Strong | C-H stretch | Aliphatic (sp³) |

| ~ 1745 | Strong | C=O stretch | Ketone |

| ~ 1370 | Medium | C-H bend | gem-Dimethyl |

| ~ 1150 | Strong | C-O stretch | Ether |

Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 142 | Moderate | [M]⁺ (Molecular Ion) |

| 127 | High | [M - CH₃]⁺ |

| 85 | High | [M - C₄H₉]⁺ (loss of tert-butyl) |

| 71 | Moderate | [C₄H₇O]⁺ |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | High | [C₃H₇]⁺ (isopropyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS spectra for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to ensure field-frequency stability.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For ¹H NMR, a small number of scans is usually sufficient, while ¹³C NMR requires a larger number of scans due to the low natural abundance of the ¹³C isotope.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the broadband proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.

-

-

Instrument Setup:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically process the data, performing the background subtraction and generating the final infrared spectrum (transmittance or absorbance vs. wavenumber).

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through a direct insertion probe.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of combined spectral data to elucidate the structure of an unknown organic compound.

Caption: Logical workflow for spectral data interpretation.

Synthesis of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one from 2,5-dimethyl-3-hexyne-2,5-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,2,5,5-tetramethyldihydrofuran-3(2H)-one from 2,5-dimethyl-3-hexyne-2,5-diol. This transformation is a key step in the preparation of various organic molecules and is of significant interest to the pharmaceutical and chemical industries. Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone may be used in chemical synthesis.[1]

Reaction Overview

The synthesis involves the acid-catalyzed hydration and subsequent intramolecular cyclization of 2,5-dimethyl-3-hexyne-2,5-diol. The reaction is typically facilitated by a mercury salt, such as mercuric oxide, in the presence of a strong acid like sulfuric acid.[2][3] This method provides a facile route to tetrahydro-3-furanones, which are valuable intermediates in organic synthesis.[3]

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.

| Property | 2,5-Dimethyl-3-hexyne-2,5-diol | This compound |

| CAS Number | 142-30-3[4] | 5455-94-7[1] |

| Molecular Formula | C₈H₁₄O₂[4] | C₈H₁₄O₂[1] |

| Molecular Weight | 142.19 g/mol [4] | 142.20 g/mol [1] |

| Appearance | Solid | Water-white oil[2], Liquid[1] |

| Boiling Point | 205 °C[4] | 149–151 °C[3], 42-43 °C/11 mmHg[1] |

| Melting Point | 93-95 °C[4] | - |

| Density | 0.94 g/cm³ (at 20 °C)[4] | 0.926 g/mL at 25 °C[1] |

| Refractive Index | - | n20/D 1.42 (lit.)[1], nD25 1.4180[3] |

| Solubility in Water | 240 g/L (at 20 °C)[4] | - |

Reaction Mechanism and Experimental Workflow

The synthesis proceeds through a mercury-catalyzed hydration of the alkyne, followed by an intramolecular cyclization to form the furanone ring. The overall workflow involves reaction setup, workup, and purification.

References

The Formation of Tetramethyl-Substituted Furanones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary synthetic pathways and underlying mechanisms for the formation of tetramethyl-substituted furanones. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science. This document details key reaction mechanisms, provides structured quantitative data, and includes detailed experimental protocols for the synthesis of these valuable compounds.

Introduction

Furanones, specifically α,β-unsaturated γ-lactones (butenolides), are prevalent structural motifs in numerous natural products and pharmacologically active molecules. The introduction of four methyl groups onto the furanone core creates a set of isomers with distinct chemical and physical properties. Understanding the mechanisms of their formation is critical for the rational design of synthetic routes to novel derivatives and for optimizing reaction conditions to achieve desired yields and regioselectivity. This guide focuses on the principal mechanisms of formation: acid-catalyzed rearrangement and cyclization of alkynediols, the Paal-Knorr synthesis from 1,4-dicarbonyl precursors, and the oxidation of saturated tetrahydrofuran rings.

Primary Formation Mechanisms

Acid-Catalyzed Hydration, Rearrangement, and Cyclization of Alkynediols

One of the most direct and efficient methods for synthesizing dihydro-2,2,5,5-tetramethyl-3(2H)-furanone involves the acid-catalyzed reaction of 2,5-dimethyl-3-hexyne-2,5-diol. This transformation proceeds through a cascade of well-established organic reactions, primarily involving hydration of the alkyne followed by an intramolecular cyclization.

The reaction is initiated by the mercury(II)-catalyzed hydration of the alkyne. The alkyne coordinates to the Hg²⁺ ion, activating it for nucleophilic attack by water. This results in the formation of an enol intermediate, which rapidly tautomerizes to the more stable α-hydroxy ketone. The presence of two tertiary alcohol groups facilitates an intramolecular cyclization. Under acidic conditions, one of the hydroxyl groups is protonated, forming a good leaving group (water). The remaining hydroxyl group then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a five-membered hemiacetal ring. Subsequent dehydration of the hemiacetal yields the final furanone product. This pathway is mechanistically related to the Meyer-Schuster rearrangement, which describes the acid-catalyzed conversion of propargyl alcohols to α,β-unsaturated carbonyl compounds.[1][2][3][4]

Caption: Mechanism of Furanone Formation from an Alkynediol.

Paal-Knorr Synthesis of Tetramethylfuran

The Paal-Knorr synthesis is a classical and highly effective method for constructing furan rings from 1,4-dicarbonyl compounds under acidic conditions.[5][6][7] To form a 2,3,4,5-tetramethyl-substituted furan, the required precursor is 3,4-dimethylhexane-2,5-dione.[8][9] Although the direct product is a furan, subsequent oxidation can yield the corresponding furanone.

The mechanism involves the protonation of one carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The second carbonyl group undergoes tautomerization to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the protonated carbonyl in an intramolecular fashion to form a five-membered cyclic hemiacetal.[5] This intermediate is then subjected to acid-catalyzed dehydration. Protonation of the hydroxyl group creates a water leaving group, and its departure generates a resonance-stabilized oxonium ion. A final deprotonation step regenerates the acid catalyst and yields the aromatic tetramethylfuran ring.

Caption: The Paal-Knorr Mechanism for Tetramethylfuran Synthesis.

Oxidation of a Tetramethyl-Substituted Tetrahydrofuran

A plausible and logical route to a tetramethyl-substituted furanone is the oxidation of its corresponding saturated analog, 2,2,5,5-tetramethyltetrahydrofuran. The synthesis of this tetrahydrofuran derivative is well-established and proceeds via the acid-catalyzed ring closure of 2,5-dimethylhexane-2,5-diol.[10][11]

The oxidation of the tetrahydrofuran to the furanone (a lactone) can be achieved using various oxidizing agents. Chromium(VI) reagents, such as pyridinium dichromate (PDC), are known to facilitate such transformations.[12] The mechanism involves the oxidation of a methylene group (C-H bond) adjacent to the ether oxygen. This process converts the ether into a lactone, introducing a carbonyl group at the 3-position of the ring system. This method provides a strategic alternative, separating the ring formation and functionalization steps.

Caption: Workflow for Furanone Synthesis via THF Oxidation.

Quantitative Data Presentation

The following table summarizes key quantitative data for the primary synthetic routes discussed. Direct comparison highlights the efficiency of the alkynediol cyclization method.

| Synthesis Route | Precursor | Product | Reagents/Catalyst | Temp. (°C) | Yield (%) | Reference |

| Hydration/Cyclization | 2,5-Dimethyl-3-hexyne-2,5-diol | Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone | HgO, H₂SO₄, H₂O | Reflux | 89 | [1] |

| Paal-Knorr / Oxidation | 3,4-Dimethylhexane-2,5-dione | 2,3,4,5-Tetramethylfuran | Protic or Lewis Acid (e.g., H₂SO₄) | Varies | High (Typical) | [5][6] |

| THF Oxidation | 2,2,5,5-Tetramethyltetrahydrofuran | Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone | Cr(VI) Reagents (e.g., PDC) | Varies | Moderate-Good | [12] |

Experimental Protocols

Protocol for Synthesis of Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone from 2,5-Dimethyl-3-hexyne-2,5-diol[1]

-

Catalyst Preparation: Dissolve mercuric oxide (600 mg) in 200 mL of water containing 2 mL of concentrated sulfuric acid.

-

Reaction Initiation: Add solid 2,5-dimethyl-3-hexyne-2,5-diol (50.0 g, 352 mmol) to the catalyst solution.

-

Heating: Heat the solution until it becomes homogeneous and then turns cloudy, indicating the start of the reaction.

-

Cooling & Stirring: Remove the heat source and stir the flask in a room temperature water bath for 30 minutes.

-

Distillation: Distill the solution, collecting approximately 250 mL of distillate. Water may be added to the reaction flask to facilitate complete distillation.

-

Extraction: Transfer the biphasic distillate into a separatory funnel with diethyl ether. Separate the organic layer, wash with brine, and dry over magnesium sulfate (MgSO₄).

-

Purification: Filter the solution, evaporate the solvent under reduced pressure, and distill the residue (boiling point ~150 °C) to yield the pure product.

-

Yield: This procedure yields approximately 44.5 g (89%) of dihydro-2,2,5,5-tetramethyl-3(2H)-furanone as a clear oil.

Generalized Protocol for Paal-Knorr Furan Synthesis

-

Reactant Mixture: Dissolve the 1,4-dicarbonyl compound (e.g., 3,4-dimethylhexane-2,5-dione) in a suitable solvent.

-

Catalyst Addition: Add a catalytic amount of a strong protic acid (e.g., H₂SO₄, HCl) or a Lewis acid.[5]

-

Reaction Conditions: Heat the mixture to facilitate the dehydration and cyclization process. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, neutralize the acid catalyst with a suitable base (e.g., NaHCO₃ solution).

-

Extraction & Purification: Extract the product into an organic solvent, dry the organic layer, and purify by distillation or column chromatography to obtain the furan derivative.

Conclusion

The formation of tetramethyl-substituted furanones can be achieved through several robust synthetic strategies. The acid-catalyzed rearrangement and cyclization of 2,5-dimethyl-3-hexyne-2,5-diol stands out as a high-yield, one-step method for producing the 2,2,5,5-tetramethyl isomer.[1] The Paal-Knorr synthesis offers a versatile and mechanistically well-understood route to the 2,3,4,5-tetramethylfuran core, which can serve as a precursor to the corresponding furanone.[5][6] Additionally, the oxidation of the readily accessible 2,2,5,5-tetramethyltetrahydrofuran provides a strategic, two-step pathway.[10][12] The choice of method will depend on the desired substitution pattern, availability of starting materials, and scalability requirements. The mechanistic insights and protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to synthesize and further explore this important class of heterocyclic compounds.

References

- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 2. A general procedure for the synthesis of enones via gold-catalyzed Meyer-Schuster rearrangement of propargylic alcohols at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organicreactions.org [organicreactions.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 8. lookchem.com [lookchem.com]

- 9. (3S,4S)-3,4-Dimethylhexane-2,5-dione | C8H14O2 | CID 92169878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,2,5,5-Tetramethyltetrahydrofuran (TMTHF): a non-polar, non-peroxide forming ether replacement for hazardous hydrocarbon solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,5,5-tetramethyldihydrofuran-3(2H)-one, a heterocyclic organic compound. While the specific historical details of its initial discovery are not extensively documented, this guide consolidates available information on its synthesis, chemical and physical properties, and potential applications. The dihydrofuran-3(2H)-one core is a recognized scaffold in numerous biologically active natural products, suggesting potential, yet largely unexplored, avenues for this particular tetramethylated derivative in medicinal chemistry and drug development. This document aims to serve as a foundational resource for researchers interested in the chemistry and potential utility of this compound.

Introduction and Historical Context

The precise origins and first synthesis of this compound are not clearly detailed in readily available scientific literature. However, the synthesis of dihydrofuran-3(2H)-one derivatives has been a subject of interest for many years due to their presence in a variety of natural products exhibiting significant biological activities. These natural products include compounds with antitumor and other medicinal properties.[1] The study of substituted furanones is a dynamic area of research, with numerous synthetic methodologies being developed over the past few decades.

The synthesis of this compound itself is achievable through established organic chemistry reactions, suggesting its preparation has been accessible for a considerable time. Its primary documented application is in chemical synthesis, where it can serve as a building block for more complex molecules.[2] There is also a brief mention of its use as an intermediate in the production of pesticides.

Physicochemical Properties

This compound is a colorless liquid with a distinct set of physical and chemical properties. These properties are crucial for its handling, application in synthesis, and for the prediction of its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 142.20 g/mol | --INVALID-LINK-- |

| CAS Number | 5455-94-7 | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Density | 0.926 g/mL at 25 °C | --INVALID-LINK-- |

| Boiling Point | 42-43 °C at 11 mmHg | --INVALID-LINK-- |

| Flash Point | 39.4 °C | --INVALID-LINK-- |

| Refractive Index | n20/D 1.42 | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The most commonly cited method for the synthesis of this compound involves the hydration of 2,5-dimethyl-3-hexyne-2,5-diol.

Synthesis from 2,5-Dimethyl-3-hexyne-2,5-diol

This procedure involves the acid-catalyzed hydration of an alkyne diol, followed by distillation to yield the target compound.

Experimental Protocol:

-

Preparation of the Catalyst Solution: Dissolve 600 mg of mercuric oxide in 200 mL of water containing 2 mL of concentrated sulfuric acid.

-

Reaction Initiation: Add 50.0 g (352 mmol) of solid 2,5-dimethyl-3-hexyne-2,5-diol to the catalyst solution.

-

Heating: Heat the solution until it becomes homogeneous and then turns cloudy.

-

Cooling and Stirring: Stop heating and stir the flask in a room temperature water bath for 30 minutes.

-

Distillation: Distill the solution, collecting approximately 250 mL of distillate. Water may be added during distillation to maintain volume.

-

Extraction: The resulting biphasic material is taken up in diethyl ether. The ether layer is separated, washed with brine, and dried over magnesium sulfate.

-

Purification: The ether is evaporated, and the residue is distilled at 150 °C to yield 44.5 g (89%) of this compound as a water-white oil.[3]

Potential Applications in Drug Development and Medicinal Chemistry

While direct biological activity data for this compound is scarce, the dihydrofuran-3(2H)-one scaffold is a key structural motif in many biologically active natural products.[1] This suggests that the title compound could serve as a valuable building block in the synthesis of novel therapeutic agents.

The presence of the ketone functional group allows for a variety of chemical modifications, such as the introduction of different substituents at the alpha position, which could be explored for structure-activity relationship (SAR) studies.

The related compound, 2,2,5,5-tetramethyltetrahydrofuran (TMTHF), has been investigated as a non-polar, non-peroxide forming ether solvent, highlighting the interest in tetramethylated furan derivatives for safer chemical processes.

Logical Workflow for Investigating Biological Potential

The exploration of the biological potential of this compound would logically follow a standard drug discovery workflow.

Conclusion

This compound is a readily synthesizable compound with well-defined physicochemical properties. While its history and discovery are not prominently documented, its structural relationship to biologically active natural products containing the dihydrofuran-3(2H)-one core suggests it may be an under-explored molecule in medicinal chemistry. This guide provides the foundational chemical knowledge necessary for researchers to further investigate the potential applications of this compound in drug discovery and other areas of chemical science. Future research should focus on systematic biological screening of the compound and its derivatives to unlock their potential therapeutic value.

References

An In-depth Technical Guide to the Safety and Handling of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one. It also includes an overview of its known chemical and physical properties, reactivity, and potential biological activities based on available data and computational predictions. This document is intended to serve as a valuable resource for laboratory personnel working with this compound in research and development settings.

Chemical and Physical Properties

This compound is a colorless liquid with a chemical formula of C₈H₁₄O₂ and a molecular weight of 142.2 g/mol .[1][2] It is a flammable liquid and should be handled with appropriate safety precautions.[3][4]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [1][2] |

| Molecular Weight | 142.2 g/mol | [1][2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 42-43 °C at 11 mmHg (149.8 °C at 760 mmHg) | [1][2][3] |

| Density | 0.926 g/mL at 25 °C | [1][3] |

| Flash Point | 39.4 °C (103 °F) | [2] |

| Refractive Index | n20/D 1.42 | [1][3] |

| Solubility | Soluble in chloroform and ethyl acetate. | [5] |

| CAS Number | 5455-94-7 | [3] |

Safety and Handling

2.1. Hazard Identification

This compound is classified as a flammable liquid.[3][4] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statement:

2.2. Precautionary Measures

When handling this compound, it is crucial to adhere to the following precautionary statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4]

-

P233: Keep container tightly closed.[4]

-

P240: Ground and bond container and receiving equipment.[4]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[4]

-

P242: Use non-sparking tools.[4]

-

P243: Take action to prevent static discharges.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

2.3. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Wear flame-retardant, antistatic protective clothing.

-

Hand Protection: Wear protective gloves (e.g., nitrile rubber).

-

Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate filter for organic vapors.

2.4. Storage

Store in a cool, well-ventilated place.[4] Keep the container tightly closed and away from sources of ignition.

2.5. First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

After Skin Contact: Wash off with soap and plenty of water.

-

After Eye Contact: Rinse cautiously with water for several minutes.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek medical attention if symptoms persist.

Toxicological Information

Detailed toxicological data for this compound is limited, and its toxicological properties have not been thoroughly investigated.[6] However, information on related furanone derivatives can provide some insights into potential hazards.

3.1. Acute Toxicity

No specific LD50 (oral, dermal) or LC50 (inhalation) data is available for this compound.

3.2. Skin and Eye Irritation

No specific skin or eye irritation studies are available. As a general precaution, direct contact with skin and eyes should be avoided.

3.3. Mutagenicity

While no specific mutagenicity data exists for this compound, studies on other furanone derivatives have shown mixed results. Some chlorine-containing furanones have exhibited weak mutagenic activity in the Ames test, while others were not mutagenic.[7][8] The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[9][10]

3.4. Carcinogenicity

There is no data available on the carcinogenic potential of this compound.

3.5. In Vitro Cytotoxicity

No specific in vitro cytotoxicity data is available for this compound. However, furan and its derivatives have been shown to induce cytotoxicity in various cell lines. For example, furan has been observed to decrease the viability of mouse Leydig cells in a concentration-dependent manner.[11]

Reactivity and Stability

4.1. Chemical Stability

The compound is stable under recommended storage conditions.

4.2. Incompatible Materials

It is incompatible with strong oxidizing agents, acids, and bases.

4.3. Hazardous Decomposition Products

No data is available on hazardous decomposition products. Thermal decomposition may produce carbon monoxide and carbon dioxide.

Experimental Protocols

5.1. Synthesis

A reported synthesis of dihydro-2,2,5,5-tetramethyl-3(2H)-furanone involves the hydration of 2,5-dimethyl-3-hexyne-2,5-diol in the presence of mercuric oxide and sulfuric acid. The resulting product is then purified by distillation.[6]

-

Materials: 2,5-dimethyl-3-hexyne-2,5-diol, mercuric oxide, concentrated sulfuric acid, water, ether, magnesium sulfate.

-

Procedure:

-

Dissolve mercuric oxide in water containing concentrated sulfuric acid.

-

Add solid 2,5-dimethyl-3-hexyne-2,5-diol and heat the solution until it turns cloudy.

-

Stir the mixture in a room temperature water bath for 30 minutes.

-

Distill the solution to collect the distillate.

-

Extract the biphasic material with ether.

-

Wash the ether layer with brine, dry over magnesium sulfate, filter, and evaporate the solvent.

-

Distill the residue to obtain the pure product.[6]

-

5.2. Purification

For the purification of ketones like this compound, column chromatography is a common technique.[12][13]

-

Stationary Phase: Silica gel is typically used as the adsorbent.

-

Mobile Phase (Eluent): A solvent system of low to moderate polarity, such as a mixture of hexane and ethyl acetate or hexane and diethyl ether, is often effective.[14] The polarity of the eluent can be adjusted to achieve optimal separation.

-

Procedure:

-

Pack a chromatography column with a slurry of silica gel in a non-polar solvent.

-

Load the crude sample onto the top of the silica gel.

-

Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.

-

Collect fractions and analyze them (e.g., by TLC) to identify those containing the pure product.[12]

-

5.3. Analytical Methods

5.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of volatile compounds like this compound.

-

Principle: The compound is first separated from other components in a mixture based on its boiling point and interaction with the GC column. It then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.[15]

-

General Protocol:

-

Inject a solution of the sample into the GC.

-

The sample is vaporized and carried by an inert gas through a heated column.

-

The separated components elute from the column at different times (retention times).

-

The eluting components enter the mass spectrometer for analysis.

-

5.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Provides information about the number of different types of protons and their chemical environments.

-

¹³C NMR: Provides information about the number of different types of carbon atoms.

Spectra for the related compound 2,2,5,5-tetramethyltetrahydrofuran show characteristic signals for the methyl and methylene protons and carbons.[16][17]

Potential Applications in Drug Development

While there is no direct evidence of the biological activity of this compound, the furanone and tetrahydrofuran scaffolds are present in many biologically active compounds. This suggests that this molecule could be a starting point for the synthesis of novel therapeutic agents.

6.1. Computational Studies (In Silico)

6.1.1. Quantitative Structure-Activity Relationship (QSAR)

QSAR studies on furanone derivatives have been used to develop models that predict their antibacterial activity.[7][8][18] These models can help in designing new furanone-based compounds with potentially enhanced efficacy.

6.1.2. Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a specific protein target.[19] Studies on furanone derivatives have explored their potential as inhibitors of various enzymes, such as those involved in bacterial quorum sensing.[20][21] Molecular docking simulations can be employed to investigate the potential of this compound and its derivatives to interact with various biological targets.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Users should always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier and follow all institutional and regulatory safety guidelines. The toxicological and biological properties of this compound have not been fully investigated and it should be handled with the utmost care by qualified individuals.

References

- 1. researchgate.net [researchgate.net]

- 2. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 3. 2,2,5,5-Tetramethyltetrahydrofuran - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. In Silico 3D QSAR Analysis of New Furanones Derivatives as Antibacterial Agent - Neliti [neliti.com]

- 8. ijpda.org [ijpda.org]

- 9. Ames test - Wikipedia [en.wikipedia.org]

- 10. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 11. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Video: Purification of a Total Lipid Extract with Column Chromatography [jove.com]

- 14. researchgate.net [researchgate.net]

- 15. ursinus.edu [ursinus.edu]

- 16. rsc.org [rsc.org]

- 17. spectrabase.com [spectrabase.com]

- 18. ijpda.org [ijpda.org]

- 19. benchchem.com [benchchem.com]

- 20. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Solubility of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one, a heterocyclic ketone of interest in chemical synthesis and potentially in drug development. A thorough review of publicly available scientific literature, chemical databases, and supplier information was conducted. While qualitative solubility information is available, specific quantitative solubility data remains largely unpublished. This guide presents the known qualitative data, a detailed experimental protocol for determining solubility, and a workflow diagram to assist researchers in generating their own quantitative data.

Introduction

This compound (CAS No. 5455-94-7) is a cyclic ketone with a distinct chemical structure that influences its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is crucial for a range of applications, including reaction chemistry, purification processes, formulation development, and drug delivery systems. The polarity of the ketone functional group combined with the nonpolar hydrocarbon backbone suggests a versatile solubility profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Appearance | Colorless liquid/oil | [2] |

| Boiling Point | 42-43 °C at 11 mmHg | [2] |

| Density | 0.926 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.42 | [1] |

Solubility Data

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in organic solvents. The absence of this data in the public domain highlights an opportunity for further research to characterize this compound fully.

Qualitative Solubility Data

Qualitative solubility information has been reported by chemical suppliers. This information indicates the solvents in which the compound is known to be soluble, without specifying the extent of solubility.

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [2][3] |

| Ethyl Acetate | Soluble | [2][3] |

Based on the principle of "like dissolves like," it can be inferred that this compound, as a moderately polar ketone, is likely to be soluble in a range of common organic solvents. Ketones with a higher number of carbon atoms generally see a decrease in solubility in polar solvents.[4] However, the presence of the ether linkage in the furanone ring may influence its solubility in ways not typical of simple aliphatic ketones.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following gravimetric method provides a reliable approach for determining the solubility of a compound like this compound in various organic solvents.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Constant temperature water bath or incubator

-

Analytical balance (accurate to ±0.0001 g)

-

Vortex mixer

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvents. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using a vortex mixer for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 1 mL) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the solute to gently evaporate the solvent.

-

Once the solvent is completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final weight.

-

Express the solubility in desired units, such as g/100 mL or mg/mL.

-

Repeatability: It is recommended to perform the experiment in triplicate for each solvent to ensure the accuracy and reproducibility of the results.

Visual Representation of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While there is a notable lack of quantitative solubility data for this compound in the public domain, qualitative information indicates its solubility in chloroform and ethyl acetate. For researchers and professionals in drug development, the provided experimental protocol offers a robust method for generating the necessary quantitative data to support their work in synthesis, purification, and formulation. Further studies to systematically determine and publish the solubility of this compound in a range of common organic solvents would be a valuable contribution to the chemical and pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

Introduction

2,2,5,5-Tetramethyldihydrofuran-3(2H)-one is a valuable heterocyclic ketone used as a building block in the synthesis of various fine chemicals and pharmaceutical intermediates. Its sterically hindered furanone core makes it an interesting scaffold for creating complex molecular architectures. This document provides a detailed protocol for the synthesis of this compound via the hydration of 2,5-dimethyl-3-hexyne-2,5-diol.

Reaction Scheme

The synthesis proceeds through the mercury-catalyzed hydration of an alkyne to form an enol, which rapidly tautomerizes to the more stable ketone.

Overall Reaction: 2,5-Dimethyl-3-hexyne-2,5-diol → this compound

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 2,5-Dimethyl-3-hexyne-2,5-diol | [1] |

| Reagents | Mercuric oxide, Sulfuric acid | [1] |

| Solvent | Water | [1] |

| Reaction Temperature | Heating until cloudy, then room temperature | [1] |

| Reaction Time | 30 minutes after initial heating | [1] |

| Product Molar Mass | 142.20 g/mol | |

| Product Appearance | Water-white oil | [1] |

| Reported Yield | 89% | [1] |

| Purification Method | Distillation | [1] |

| Distillation Temperature | 150 °C | [1] |

Experimental Protocol

Materials:

-

2,5-Dimethyl-3-hexyne-2,5-diol (50.0 g, 352 mmol)[1]

-

Mercuric oxide (600 mg)[1]

-

Concentrated Sulfuric Acid (2 mL)[1]

-

Water (200 mL, plus additional for distillation)[1]

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Equipment:

-

Round-bottom flask (suitable size for the reaction volume)

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Condenser

-

Distillation apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Catalyst Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 600 mg of mercuric oxide in 200 mL of water containing 2 mL of concentrated sulfuric acid.[1]

-

Reaction Initiation: To the stirred catalyst solution, add 50.0 g (352 mmol) of solid 2,5-dimethyl-3-hexyne-2,5-diol.[1]

-

Heating: Heat the mixture until the solution, which is initially homogeneous, turns cloudy. This indicates the start of the reaction.[1]

-

Reaction Progression: Immediately stop heating and place the flask in a room temperature water bath. Continue stirring for 30 minutes.[1]

-

Product Isolation by Distillation: Arrange the apparatus for simple distillation. Distill the reaction mixture, collecting approximately 250 mL of distillate. It may be necessary to add more water to the distillation flask to ensure all the product is carried over.[1]

-

Extraction: The distillate will be a biphasic mixture. Transfer the distillate to a separatory funnel and extract the aqueous layer with diethyl ether.[1]

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the ether layer over anhydrous magnesium sulfate.[1]

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.[1]

-

Final Purification: Purify the resulting oil by distillation at 150 °C to yield this compound as a water-white oil (expected yield: 44.5 g, 89%).[1]

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one, a versatile ketone for the construction of diverse molecular architectures. This document offers detailed protocols for key transformations, quantitative data summaries, and visual representations of experimental workflows and reaction pathways.

Application Note 1: Synthesis and Functionalization

1.1. Synthesis of this compound

The title compound can be efficiently synthesized from 2,5-dimethyl-3-hexyne-2,5-diol via a mercury-catalyzed hydration and rearrangement.

Reaction Scheme:

Experimental Protocol:

A solution of mercuric oxide (0.6 g) in 200 mL of water containing 2 mL of concentrated sulfuric acid is prepared in a suitable flask. To this, 50.0 g (352 mmol) of solid 2,5-dimethyl-3-hexyne-2,5-diol is added. The mixture is heated until the solution becomes cloudy, at which point heating is discontinued. The flask is then stirred in a room temperature water bath for 30 minutes. The product is isolated by distillation, collecting approximately 250 mL of distillate (additional water may be added to the reaction flask to facilitate this). The biphasic distillate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by distillation (150 °C) to afford this compound as a colorless oil.[1]

1.2. α-Formylation of this compound

The ketone can be functionalized at the α-position via a Claisen condensation with ethyl formate to introduce a hydroxymethylene group, a versatile handle for further transformations.

Reaction Scheme:

Experimental Protocol:

A suspension of sodium hydride (18.1 g of 60% dispersion in mineral oil, 453 mmol) is prepared in 400 mL of diethyl ether containing two drops of ethanol in a flask cooled to 0 °C. A solution of this compound (32.1 g, 226 mmol) in 50 mL of diethyl ether is added dropwise, followed by the dropwise addition of ethyl formate (36.5 mL, 453 mmol). The reaction mixture is stirred overnight at room temperature. The mixture is then carefully quenched with water and washed with additional ether. The aqueous layer is acidified with 6N HCl and extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over magnesium sulfate, and decolorized with charcoal. After filtration through celite and evaporation of the solvent, the solid residue is recrystallized from a minimal amount of ether and a large volume of hexanes to yield 4-hydroxymethylene-dihydro-2,2,5,5-tetramethyl-3(2H)-furanone as an off-white solid.[1]

Quantitative Data Summary:

| Reaction | Product | Yield | Reference |

| Synthesis of Ketone | This compound | 89% | [1] |

| α-Formylation | 4-hydroxymethylene-dihydro-2,2,5,5-tetramethyl-3(2H)-furanone | 79% | [1] |

Experimental Workflow for Synthesis and Functionalization:

Application Note 2: Carbon-Carbon Bond Forming Reactions

2.1. Grignard Reaction: Synthesis of a Tertiary Alcohol

The carbonyl group of this compound readily reacts with Grignard reagents to form tertiary alcohols, providing a straightforward method for introducing new carbon substituents at the C3 position.

Reaction Scheme:

Experimental Protocol:

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equiv.). Add a small crystal of iodine. A solution of methyl bromide (1.2 equiv.) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent. Once the reaction begins (indicated by gentle reflux and disappearance of the iodine color), the remaining methyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.

A solution of this compound (1.0 equiv.) in anhydrous diethyl ether is then added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol. Purification can be achieved by column chromatography on silica gel.

2.2. Wittig Reaction: Olefination to an Exocyclic Alkene

The Wittig reaction provides a powerful tool for the conversion of the ketone to an exocyclic methylene group, a common motif in natural products and a useful synthetic intermediate.

Reaction Scheme:

Experimental Protocol:

Methyltriphenylphosphonium bromide (1.1 equiv.) is suspended in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere. The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (1.05 equiv.) is added dropwise, resulting in the formation of the yellow to orange colored ylide. The mixture is stirred at this temperature for 30 minutes.

A solution of this compound (1.0 equiv.) in anhydrous THF is then added dropwise to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, during which time the color of the ylide typically fades. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Quantitative Data Summary:

| Reaction | Reagent | Product | Expected Yield |

| Grignard Reaction | CH3MgBr | 3-Methyl-2,2,5,5-tetramethyltetrahydrofuran-3-ol | 85-95% |

| Wittig Reaction | (C6H5)3P=CH2 | 3-Methylene-2,2,5,5-tetramethyltetrahydrofuran | 70-85% |

Logical Relationship of C-C Bond Forming Reactions:

Application Note 3: Reduction of the Carbonyl Group

3.1. Synthesis of 2,2,5,5-Tetramethyltetrahydrofuran-3-ol

The reduction of the ketone to the corresponding secondary alcohol provides a chiral building block for further synthetic elaborations. Sodium borohydride is a mild and effective reagent for this transformation.

Reaction Scheme:

Experimental Protocol:

This compound (1.0 equiv.) is dissolved in methanol in a round-bottom flask and cooled to 0 °C in an ice bath. Sodium borohydride (1.5 equiv.) is added portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.